5-Aminomethyl-3-(3,4-dichlorophenyl)isoxazole
Overview
Description
5-Aminomethyl-3-(3,4-dichlorophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an aminomethyl group and a dichlorophenyl group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-3-(3,4-dichlorophenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under basic conditions (e.g., sodium bicarbonate) at ambient temperature . Another approach involves the use of metal catalysts such as copper (I) or ruthenium (II) for the cycloaddition reaction .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthesis strategies.
Chemical Reactions Analysis
Types of Reactions
5-Aminomethyl-3-(3,4-dichlorophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Aminomethyl-3-(3,4-dichlorophenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a valuable tool in the study of biochemical pathways and drug development.
Medicine: Isoxazole derivatives are found in various pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Aminomethyl-3-(3,4-dichlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-aryl-4-methoxycarbonylisoxazoles
- 5-Amino-4-aminocarbonyl-3-arylisoxazoles
- 5-Phenylisoxazole-3-carbohydrazide
Uniqueness
5-Aminomethyl-3-(3,4-dichlorophenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-2-1-6(3-9(8)12)10-4-7(5-13)15-14-10/h1-4H,5,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWJEQLZHXCOTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)CN)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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